molecular formula C21H25N3O3 B5372778 (3S,5R)-1-[(3-methylphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid

(3S,5R)-1-[(3-methylphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid

Cat. No.: B5372778
M. Wt: 367.4 g/mol
InChI Key: JLVPXXKOGFOWEP-MOPGFXCFSA-N
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Description

(3S,5R)-1-[(3-methylphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a carboxylic acid group, a pyridinylmethylcarbamoyl group, and a methylphenylmethyl group, making it a molecule of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-1-[(3-methylphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, introduction of the carboxylic acid group, and subsequent functionalization with the pyridinylmethylcarbamoyl and methylphenylmethyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-1-[(3-methylphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe to study biological processes or as a potential lead compound for drug discovery.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases, depending on its biological activity.

    Industry: It might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3S,5R)-1-[(3-methylphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3S,5R)-1-[(3-methylphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties

Properties

IUPAC Name

(3S,5R)-1-[(3-methylphenyl)methyl]-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-3-2-4-17(9-15)12-24-13-18(10-19(14-24)21(26)27)20(25)23-11-16-5-7-22-8-6-16/h2-9,18-19H,10-14H2,1H3,(H,23,25)(H,26,27)/t18-,19+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVPXXKOGFOWEP-MOPGFXCFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CC(CC(C2)C(=O)O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C[C@@H](C[C@@H](C2)C(=O)O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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